![molecular formula C19H16BrN5O3 B2390045 N-(4-Methylphenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamid CAS No. 1052558-45-8](/img/structure/B2390045.png)
N-(4-Methylphenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H16BrN5O3 and its molecular weight is 442.273. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Arzneimittelentwicklung
Die einzigartige Struktur und die funktionellen Gruppen der Verbindung machen sie zu einem potenziellen Kandidaten für die Arzneimittelforschung. Forscher können ihre Wechselwirkungen mit biologischen Zielstrukturen untersuchen, ihre Pharmakokinetik bewerten und ihr Potenzial als Therapeutikum erforschen. Insbesondere der Pyrrolo-Triazol-Kern kann antivirale, antibakterielle oder Antitumor-Eigenschaften aufweisen .
Antivirale Aktivität
Angesichts des Interesses an antiviralen Wirkstoffen könnte diese Verbindung auf ihre Fähigkeit hin untersucht werden, die Virusreplikation zu hemmen. Forscher könnten ihre Auswirkungen auf bestimmte Viren wie das Hepatitis-C-Virus (HCV) oder das humane Immundefizienzvirus (HIV) untersuchen. Der Triazol-Rest, kombiniert mit den Bromphenyl-Substituenten, könnte zur antiviralen Aktivität beitragen .
Theoretische Chemie und Molekülmodellierung
Die komplexe Geometrie dieser Verbindung bietet eine hervorragende Möglichkeit für rechnergestützte Studien. Forscher können Dichtefunktionaltheorie (DFT)-Berechnungen, Molekulardynamiksimulationen oder quantenmechanische Untersuchungen durchführen. Das Verständnis ihrer elektronischen Struktur, Energetik und Reaktivität kann die weitere experimentelle Arbeit leiten.
Zusammenfassend lässt sich sagen, dass „N-(4-Methylphenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamid“ vielversprechend in verschiedenen wissenschaftlichen Bereichen ist. Seine vielseitige Natur lädt zur Erforschung ein, und Forscher können sein volles Potenzial durch gründliche Untersuchungen und kreative Anwendungen erschließen . Wenn Sie spezifische Fragen haben oder weitere Informationen benötigen, können Sie diese gerne stellen! 😊
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for its functional groups
Mode of Action
The presence of a 1,2,3-triazole ring in its structure suggests that it might interact with its targets through hydrogen bonding or other non-covalent interactions . The bromophenyl group could also participate in halogen bonding, further stabilizing the interaction with its targets .
Biochemical Pathways
Without specific information about the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been studied for various purposes, such as generating metal coordination complexes and supramolecular self-assemblies . These could potentially affect a wide range of biochemical pathways, depending on the nature of the targets and the context of the interaction.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well known. The presence of the bromophenyl and triazole groups could potentially affect its absorption and distribution in the body. The compound’s metabolism and excretion would likely depend on its interactions with various enzymes and transporters in the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s potential interactions with various targets, it could have a wide range of effects at the molecular and cellular level
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s interactions with its targets could be affected by changes in pH or temperature. Additionally, other molecules in the environment could compete with the compound for its targets, potentially affecting its efficacy .
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O3/c1-11-2-6-13(7-3-11)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)14-8-4-12(20)5-9-14/h2-9,16-17H,10H2,1H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPTWDUEAMYXSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2389964.png)
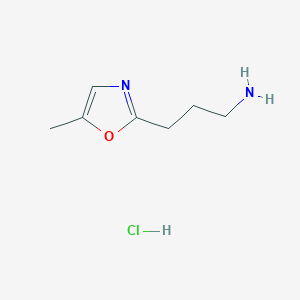
![N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2389967.png)
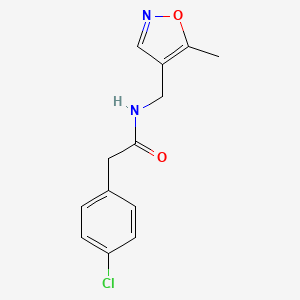
![2-Phenyl-3-[(2-phenylimidazo[1,2-a]pyridin-3-yl)disulfanyl]imidazo[1,2-a]pyridine](/img/structure/B2389970.png)

![(3R,4S)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2389972.png)
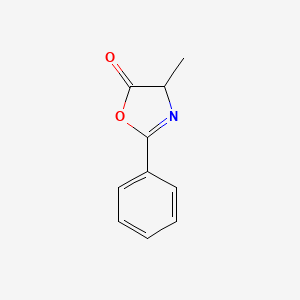
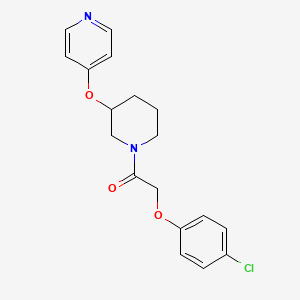
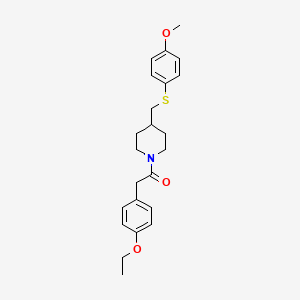
![10-methoxy-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2389980.png)
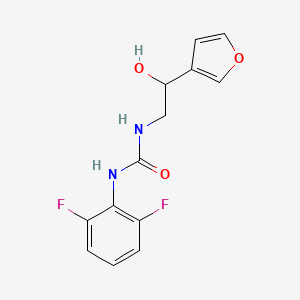
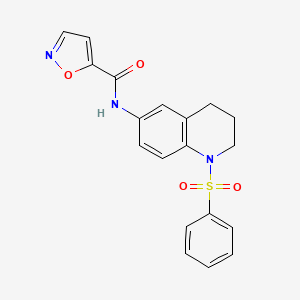
![4-Pyridin-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2389985.png)